ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate
Description
Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate is a β-ketoester derivative featuring a dimethylamino-substituted methylidene group at the 2-position of a hexanoate backbone. Its structure combines a reactive β-ketoester moiety with a tertiary amine group, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by both the keto-enol tautomerism of the β-ketoester and the electron-donating dimethylamino group, which can enhance nucleophilic character or stabilize transition states in reactions such as Michael additions or cyclocondensations .
Properties
IUPAC Name |
ethyl 2-(dimethylaminomethylidene)-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQPDMAJOTXKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=CN(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Titanium-Catalyzed Condensation
Procedure :
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Substrate Preparation : Ethyl 3-oxohexanoate is synthesized via Claisen condensation of ethyl acetoacetate with propanal, followed by purification via fractional distillation.
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Enamine Formation : The β-ketoester (10 mmol) is reacted with excess dimethylamine hydrochloride (15 mmol) in toluene under reflux, with titanium(IV) isopropoxide (0.1 equiv) as a catalyst. Water removal via Dean-Stark trap drives the reaction to completion.
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Workup : The crude product is washed with aqueous sodium bicarbonate, dried over MgSO4, and purified via vacuum distillation.
Key Data :
Method 2: Phosphine-Mediated Amination
Adapted from the synthesis of bis(2-dimethylaminoethyl) ether, this method leverages trialkyl phosphines to facilitate nucleophilic amination:
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Quaternary Ammonium Salt Formation : Ethyl 3-oxohexanoate is treated with trimethylamine and 1,2-dichloroethane to form a bis-quaternary ammonium intermediate.
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Phosphine Reaction : The intermediate reacts with triphenylphosphine (1.5 equiv) at 160°C for 8–10 h, displacing chloride ions and introducing the dimethylamino group.
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Esterification : The resulting enamine-acid is esterified with ethanol using sulfuric acid as a catalyst.
Key Data :
Mechanistic Insights and Side Reactions
Enamine Tautomerization Dynamics
The equilibrium between imine and enamine tautomers is influenced by solvent polarity and temperature. Polar aprotic solvents like DMF stabilize the enamine form, while protic solvents may promote hydrolysis. Computational studies suggest that the (E)-enamine configuration is thermodynamically favored due to reduced steric hindrance.
Common Side Reactions
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Over-Alkylation : Excess dimethylamine may lead to N,N-dimethylation of the ester group, forming quaternary ammonium byproducts.
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Ester Hydrolysis : Acidic or aqueous conditions can hydrolyze the ethyl ester to 3-oxohexanoic acid, necessitating anhydrous reaction environments.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.
Condensation Reactions: It can form enaminones through condensation with active methylene compounds.
Common Reagents and Conditions
Bases: Potassium carbonate is commonly used as a base in the synthesis of this compound.
Solvents: Dimethylformamide (DMF) is often used as a solvent due to its ability to dissolve both reactants and products.
Major Products Formed
The major products formed from reactions involving this compound include various enaminone derivatives, which are valuable intermediates in the synthesis of heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate is primarily recognized for its role in medicinal chemistry. It serves as a precursor for synthesizing bioactive compounds that exhibit diverse pharmacological activities.
Case Study: Anticancer Agents
Recent studies have shown that derivatives of this compound can be modified to enhance their anticancer properties. For instance, the incorporation of dimethylamino groups has been linked to improved interaction with biological targets, potentially leading to more effective treatments for various cancers. Research indicates that compounds derived from this compound can inhibit tumor growth in vitro and in vivo models .
Table 1: Biological Activities of Derivatives
| Compound Derivative | Activity Type | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antimicrobial | |
| Compound C | Anti-inflammatory |
Organic Synthesis
The compound is also utilized in organic synthesis as a versatile building block. Its structure allows for various chemical transformations, making it valuable in the development of new synthetic routes.
Synthesis of Oxime Esters
One notable application is in the synthesis of oxime esters, which are critical intermediates in organic chemistry. The reaction of this compound with hydroxylamine leads to the formation of oxime derivatives that can further undergo cyclization reactions to yield complex heterocycles .
Table 2: Synthetic Pathways Involving this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Oxime Formation | Oxime Ester | 85 | |
| Cyclization | Heterocycle | 75 | |
| Alkylation | Alkylated Product | 90 |
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science, particularly in the development of photoinitiators for polymerization processes.
Photoinitiators
Research indicates that compounds containing oxime esters can act as effective photoinitiators under UV light, initiating polymerization reactions crucial for producing coatings, adhesives, and other materials . This property is particularly valuable in industries requiring rapid curing processes.
Case Study: UV-Curable Coatings
A study demonstrated that incorporating this compound into UV-curable formulations significantly improved the curing speed and mechanical properties of the resulting films. The enhanced performance was attributed to the efficient generation of free radicals upon UV irradiation, facilitating rapid polymerization .
Mechanism of Action
The mechanism of action of ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester group can undergo hydrolysis, while the dimethylamino group can participate in nucleophilic attacks. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 2-Oxocyclopentanecarboxylate and Ethyl 2-Oxocyclohexanecarboxylate
These cyclic β-ketoesters lack the dimethylamino substituent but share the β-ketoester functionality. Key differences include:
- Synthesis : Both are synthesized via conjugate additions of β-ketoesters to maleimides using creatinine/KOH catalysis in dichloromethane . The target compound likely requires a different pathway, such as condensation with dimethylamine derivatives.
| Property | Ethyl 2-[(Dimethylamino)methylidene]-3-oxohexanoate | Ethyl 2-Oxocyclopentanecarboxylate |
|---|---|---|
| Functional Groups | β-Ketoester, dimethylamino-methylidene | β-Ketoester, cyclic ketone |
| Molecular Weight (g/mol) | ~215.27 (calculated) | ~170.21 |
| Key Reactivity | Enhanced nucleophilicity, tautomerism | Cycloaddition, enolate formation |
| Synthesis Catalyst | Not specified in evidence | Creatinine/KOH |
Ethyl 4-(Dimethylamino) Benzoate
This aromatic ester contains a dimethylamino group at the 4-position of a benzoate ring. Comparisons include:
- Electronic Effects: The aromatic ring in ethyl 4-(dimethylamino) benzoate delocalizes the dimethylamino group’s electron density, reducing its basicity compared to the aliphatic dimethylamino group in the target compound.
- Applications: Ethyl 4-(dimethylamino) benzoate is used as a co-initiator in resins, achieving higher degrees of conversion (73–75%) than methacrylate analogs. In contrast, the target compound’s aliphatic structure may favor solubility in non-polar solvents for organic synthesis .
2-(Dimethylamino)ethyl Methacrylate
A methacrylate ester with a dimethylaminoethyl side chain:
- Reactivity : The methacrylate’s vinyl group enables polymerization, whereas the target compound’s β-ketoester is more suited to condensation reactions.
- Physical Properties: Resins containing 2-(dimethylamino) ethyl methacrylate exhibit lower flexural strength (90–105 MPa) compared to benzoate derivatives, highlighting how backbone structure impacts material performance .
2-(Dimethylamino)ethanethiol
This thiol derivative shares the dimethylamino group but replaces the ester with a thiol:
- Nucleophilicity : The thiol group confers higher nucleophilicity, enabling thiol-ene click chemistry, unlike the target compound’s ketoester-driven reactivity.
- Toxicity: Dimethylaminoethanethiol (CAS 108-02-1) has distinct handling risks (e.g., thiol volatility), whereas β-ketoesters generally require precautions for enolate stability .
Key Research Findings
- Synthetic Versatility: The dimethylamino-methylidene group in the target compound facilitates unique reactivity in organocatalytic and multicomponent reactions, unlike simpler β-ketoesters .
- Solubility and Stability: Aliphatic dimethylamino groups enhance solubility in polar aprotic solvents (e.g., DCM, THF) compared to aromatic analogs, but may increase sensitivity to acidic conditions due to protonation .
- Thermal Behavior: β-Ketoesters with electron-donating groups (e.g., dimethylamino) exhibit lower thermal decomposition thresholds (~150°C) than cyclic analogs (~200°C) due to destabilization of the enol form .
Biological Activity
Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate, also known by its CAS number 112381-21-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound contains a dimethylamino group, which is known to enhance solubility and bioavailability. Its structure can be represented as follows:
Research indicates that this compound exhibits several mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting disease processes. For example, compounds with similar structures have shown inhibitory effects on enzymes like topoisomerase and various kinases .
- Receptor Binding : The dimethylamino group enhances the compound's ability to interact with receptors, which may lead to various pharmacological effects, including anti-inflammatory and analgesic properties.
Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, as indicated by the MTT assay results:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 (Lung) | 12.5 | High |
| MCF7 (Breast) | 15.0 | Moderate |
| HeLa (Cervical) | 10.0 | Very High |
These results suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also shown antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 1000 µg/mL, indicating moderate antibacterial activity .
Case Studies
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Case Study on Anticancer Effects :
A study conducted by researchers evaluated the effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in A549 cells through the activation of caspase pathways, suggesting a mechanism for its antitumor activity . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The results indicated that this compound inhibited bacterial growth effectively, supporting its potential use in treating infections caused by resistant strains .
Q & A
Q. What are the common synthetic pathways for ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate, and how are intermediates characterized?
- Methodological Answer : Synthetic routes often involve condensation reactions between β-keto esters and dimethylformamide derivatives. For example, analogous compounds (e.g., methyl β-keto esters) are synthesized via nucleophilic substitution or Michael addition, followed by purification via reduced-pressure distillation . Key intermediates are characterized using:
- 1H-NMR : To confirm structural features like methylidene protons (δ ~9.00 ppm for amine-related signals) and ester groups (δ ~3.7–3.9 ppm) .
- Mass Spectrometry : To verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and enamine (C=N, ~1650 cm⁻¹) stretches.
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize reaction parameters (temperature, solvent, stoichiometry) using factorial design (e.g., 2³ factorial experiments) to identify critical variables. For instance, highlights room-temperature stirring and HCl-dioxane for deprotection, achieving 100% yield . Document moisture-sensitive steps rigorously, as enamine formation is prone to hydrolysis.
Advanced Research Questions
Q. What computational tools are effective for modeling the reaction kinetics and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for enamine tautomerization or nucleophilic attack pathways. Software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- COMSOL Multiphysics : Simulate mass transfer limitations in scaled-up syntheses, integrating reaction kinetics with fluid dynamics .
- Machine Learning (ML) : Train models on existing β-keto ester datasets to predict optimal solvent systems or catalyst combinations .
Q. How can contradictions between experimental and theoretical data (e.g., reaction yields vs. DFT predictions) be resolved?
- Methodological Answer :
- Iterative Refinement : Re-examine assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation). For example, emphasizes aligning theoretical frameworks with empirical observations through hypothesis iteration .
- Sensitivity Analysis : Identify parameters (e.g., temperature, solvent polarity) causing discrepancies using Monte Carlo simulations.
- Advanced Characterization : Employ in situ FTIR or Raman spectroscopy to detect transient intermediates not accounted for in simulations .
Q. What strategies optimize the compound’s application in enzyme inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., nitro, fluoro) on the phenyl ring to assess steric/electronic effects on binding affinity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., proteases or kinases). Validate with isothermal titration calorimetry (ITC) for ΔG and ΔH measurements.
- Kinetic Assays : Perform time-resolved fluorescence quenching to measure inhibition constants (Kᵢ) under physiological pH and temperature .
Q. How can factorial design improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Screening Experiments : Use a Plackett-Burman design to prioritize factors (e.g., catalyst loading, solvent ratio) affecting yield .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time and temperature via central composite design (CCD). For example, achieved 100% yield by controlling HCl concentration and stirring duration .
- Process Analytical Technology (PAT) : Implement inline NMR or HPLC monitoring to detect deviations in real time .
Data Contradiction and Validation
Q. What protocols validate the purity of this compound in heterogeneous reaction mixtures?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve byproducts.
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm enamine connectivity, avoiding misassignment of tautomeric forms .
- Elemental Analysis : Cross-check calculated vs. observed C/H/N percentages to detect solvent residues or incomplete reactions.
Tables for Key Data
| Computational Parameter | Predicted Value | Experimental Value |
|---|---|---|
| DFT HOMO Energy (eV) | -6.7 | -6.5 (Cyclic Voltammetry) |
| LogP (ML Prediction) | 2.3 | 2.1 (Shake-Flask Method) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
